Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt
Description
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-2-11-8(10)7-5-3-9-4-6(5)7;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDQIGOLLPQSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and a rhodium catalyst to achieve the cyclopropanation of 2,5-dihydropyrrole . This reaction can be conducted under low catalyst loadings, making it efficient and practical for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as distillation or chromatography, to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt serves as a building block in the synthesis of complex organic molecules. Its unique structure enables chemists to utilize it in various synthetic pathways, including:
- Cyclopropanation : This reaction is commonly employed using ethyl diazoacetate and a rhodium catalyst, facilitating the formation of complex structures.
- Functional Group Modifications : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups into target molecules.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . Its ability to fit into enzyme active sites or receptor binding pockets allows researchers to investigate:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to increased substrate concentrations.
- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways and physiological responses.
Recent studies have highlighted its antimicrobial properties , demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Synthesis of Pharmaceuticals : The compound's structural characteristics allow for the development of new drug candidates with enhanced efficacy.
- Chemical Manufacturing : It serves as an intermediate in the synthesis of various chemical products.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial activity of this compound demonstrated its effectiveness against several bacterial strains. The compound showed significant inhibition rates, indicating its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by this compound revealed its capacity to modulate metabolic pathways effectively. The findings suggest that it could be further explored for therapeutic applications targeting metabolic disorders.
Mechanism of Action
The mechanism by which Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights structural variations, physicochemical properties, and applications of analogous compounds:
Physicochemical and Commercial Considerations
Solubility and Stability
Biological Activity
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt is a bicyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15NO6
- Molecular Weight : 245.23 g/mol
- CAS Number : 2202948-77-2
The compound features a bicyclic structure that allows it to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's unique structure enables it to fit into active sites of enzymes or binding pockets of receptors, influencing their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to increased substrate concentrations.
- Receptor Modulation : By binding to receptors, it can either activate or inhibit signaling pathways, affecting physiological responses.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
2. Neuropharmacological Effects
Research indicates that this compound may possess neuropharmacological properties, particularly in modulating neurotransmitter systems such as GABA and serotonin pathways. These effects could have implications for treating neurological disorders.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound has a moderate level of antibacterial activity, warranting further investigation into its mechanism and potential therapeutic applications.
Neuropharmacological Study
In a neuropharmacological study, this compound was evaluated for its effects on GABAergic transmission:
- Method : Electrophysiological recordings were performed on cultured neurons.
- Results : The compound enhanced GABA-induced currents, suggesting a positive allosteric modulation of GABA receptors.
This study supports the potential use of the compound in treating conditions such as epilepsy or anxiety disorders by enhancing inhibitory neurotransmission.
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt?
- Methodological Answer : Synthesis optimization requires precise control of reagents and conditions. For example:
- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to stabilize the bicyclic core.
- Reduction : Employ lithium aluminum hydride (LiAlH₄) for selective reduction of carbonyl groups.
- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the oxalate salt.
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold) .
Q. How can the bicyclic structure of this compound be characterized to confirm stereochemical integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the bicyclic scaffold and ester/oxalate functional groups.
- X-ray Crystallography : Resolve absolute configuration, particularly for stereocenters at positions 1, 5, and 5.
- Polarimetry : Measure optical rotation ([α]D) to confirm enantiopurity, especially if chiral synthesis routes are employed .
Q. What are the common functionalization strategies for modifying the ester or oxalate moieties?
- Methodological Answer :
- Ester Hydrolysis : Treat with aqueous NaOH (1–2 M) under reflux to yield the carboxylic acid derivative.
- Oxalate Salt Exchange : React with potassium carbonate to substitute oxalate with other counterions (e.g., chloride).
- Nucleophilic Substitution : Introduce amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) to replace the ester group .
Advanced Research Questions
Q. How can computational modeling guide the design of reactions involving this bicyclic compound?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and predict regioselectivity in epoxide-opening reactions.
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using COSMO-RS to optimize reaction kinetics.
- Machine Learning : Train models on existing bicyclic compound datasets to predict optimal catalysts (e.g., chiral organocatalysts) .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Metabolic Profiling : Use LC-MS to detect metabolites that may interfere with activity measurements.
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl-protected analogs) to isolate the pharmacophore responsible for activity .
Q. How can enantiomeric separation be achieved for this compound, and what analytical techniques validate success?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm enantiopurity.
- Enzymatic Assays : Test separated enantiomers against target enzymes (e.g., cytochrome P450 isoforms) to assess stereospecific activity .
Data Analysis and Reproducibility
Q. How should researchers handle discrepancies in reaction yields between batches?
- Methodological Answer :
- Root-Cause Analysis : Use design of experiments (DoE) to test variables (e.g., temperature, solvent purity).
- In Situ Monitoring : Employ ReactIR to track intermediate formation and identify yield-limiting steps.
- Cross-Lab Validation : Share protocols with collaborating labs to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
